molecular formula C10H12O2 B1281764 4-Ethoxy-2-methylbenzaldehyde CAS No. 89763-51-9

4-Ethoxy-2-methylbenzaldehyde

Cat. No. B1281764
CAS RN: 89763-51-9
M. Wt: 164.2 g/mol
InChI Key: LGYXARHGMQFGTJ-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylbenzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is characterized by the presence of an ethoxy group attached to the fourth carbon of the benzene ring and a methyl group attached to the second carbon, with an aldehyde functional group at the first carbon. This compound is structurally related to other methoxybenzaldehydes and ethoxybenzaldehydes, which have been studied for their various physical and chemical properties, as well as their potential applications in synthesis and materials science .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 4-Ethoxy-2-methylbenzaldehyde, they do offer insights into the synthesis of related compounds. For instance, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde involves an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, with an overall yield of 82.26% under optimized conditions . Similarly, the synthesis of a complex involving 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde has been reported, which may offer parallels to the synthesis of 4-Ethoxy-2-methylbenzaldehyde .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of a compound synthesized from 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde was confirmed to be a dimer, crystallizing in the triclinic crystal class . Additionally, the crystal structures of methoxybenzaldehyde oxime derivatives have been analyzed, revealing different conformations and hydrogen-bonding patterns .

Chemical Reactions Analysis

The reactivity of benzaldehydes with various substituents has been explored in several studies. For instance, 4-cyanobenzaldehyde reacts with methyl azidoacetate in the presence of sodium methoxide to produce azidocinnamates, which can undergo thermolysis to yield indoles . This indicates that the substitution pattern on the benzaldehyde ring can significantly influence the course of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehydes with methoxy and ethoxy substituents have been investigated. For example, a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde exhibited a transmittance efficiency of 70% with a cut-off wavelength of 412 nm, and its band gap and refractive index were studied . In another study, the vibrational dynamics of 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde were assessed using INS spectroscopy and periodic DFT calculations, providing insights into the vibrational modes and potential energy barriers for methyl group rotation .

Scientific Research Applications

Vibrational Dynamics

4-Ethoxy-2-methylbenzaldehyde has been studied for its vibrational dynamics in the solid state, using INS spectroscopy combined with periodic DFT calculations. The focus was on understanding the vibrational modes and torsional potential barriers for the methyl groups, which is crucial in materials science and chemistry (Ribeiro-Claro et al., 2021).

Synthesis and Chemistry

This compound is involved in various synthetic pathways. For instance, it's used in reactions that produce methylbenzaldehydes from ethanol, serving as a precursor for valuable chemicals (Moteki, Rowley, & Flaherty, 2016). Additionally, its derivatives have been synthesized and characterized, exploring the effects of different solvents on their properties (Yüksek et al., 2005).

Thermophysical Properties

Research has been conducted on the thermophysical properties of several solid aldehydes, including 4-Ethoxy-2-methylbenzaldehyde. This involves studying temperatures, enthalpies, entropies of fusion, and heat capacities, which are significant in the field of thermal analysis (Temprado, Roux, & Chickos, 2008).

Photochemical Studies

Studies on the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes have included 4-Ethoxy-2-methylbenzaldehyde. This research is vital in understanding the photochemical behaviors of similar compounds (Charlton & Koh, 1988).

Fragrance Synthesis

This compound has been used in the synthesis of fragrances, including the synthesis of Methyl Diantilis, a commercially important fragrance. The process involved reduction and etherification steps, highlighting its utility in the fragrance industry (Miles & Connell, 2006).

Catalysis and Organic Synthesis

In the field of organic synthesis, it's been used for reactions such as the synthesis of benzaldehyde derivatives from mangrove endophytic fungus. This showcases its utility in catalysis and organic synthesis applications (Shao et al., 2009).

Safety And Hazards

4-Ethoxy-2-methylbenzaldehyde is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-ethoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYXARHGMQFGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527994
Record name 4-Ethoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-methylbenzaldehyde

CAS RN

89763-51-9
Record name 4-Ethoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using an analogous formylation procedure to that employed by Campaigne et al 3-ethoxytoluene (10.18 g, 75 mmol) was added dropwise to a mixture of phosphorous oxychloride (6.88 mL, 75 mmol) and DMF (21 mL, 0.272 mol) at 0° C. and the resultant mixture was heated to 80-90° C. for 4 hrs before being poured onto crushed ice. The solution was taken to pH 7 with saturated sodium acetate, extracted with dichloromethane and upon drying and solvent removal a clear colourless oil was obtained. Column chromatography (silica, ethyl acetate/hexane, 1:9, Rf 0.33) gave the title compound as a clear colourless oil (1.13 g, 20.40% based on reacted material). 1H n.m.r. [400 MHZ, CDCl3] δ 6 10.09, s, 1H, CHO; 7.73, d, J 8.6 Hz, 1H, H6; 6.81, dd, J 8.5, 1, 1H, H5, 6.72, d, J 1 Hz, 1H, H3; 4.09, q, J 7 Hz, 2H, OCH2CH3; 2.63, s, 3H, ArCH3; 1.43, t, J 6.95 Hz, 3H, CH2CH3. 13C n.m.r. [100 MHZ, CDCl3] d 190.95, CHO; 162.88, C4; 143.02, C2; 134.59, C6; 127.53, C1; 117.23, C3; 111.67, C5; 63.54, OCH2CH3; 19.70, ArCH3; 14.47, OCH2CH3. Mass spectrum (f.a.b.) calculated 164.083724, found 164.084.
Quantity
10.18 g
Type
reactant
Reaction Step One
Quantity
6.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
20.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y KUMAR, L FLORVALL, AL ASK, SB ROSS… - chemistry.mdma.ch
… The synthesis of compound 25 was achieved by the reaction of 4-ethoxy-2-methylbenzaldehyde (23) with isopropylmagnesium bromide followed by dehydration of the obtained benzyl …
Number of citations: 0 chemistry.mdma.ch
Y Kumar, L Florvall, AL Ask, SB Ross, AC Holm… - Acta Pharm …, 1983 - chemistry.mdma.ch
… The mixture was refluxed for 15 min and cooled in an ice bath while 4-ethoxy-2-methylbenzaldehyde (8.2 g, 0.05 mol) in ehter (40 ml) was added dropwise. The reaction mixture was …
Number of citations: 8 chemistry.mdma.ch
Y KUMAR, L FLORVALL - Acta Pharm, 1983 - thevespiary.org
… The synthesis of compound 25 was achieved by the reaction of 4-ethoxy-2-methylbenzaldehyde (23) with isopropylmagnesium bromide followed by dehydration of the obtained benzyl …
Number of citations: 0 www.thevespiary.org

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